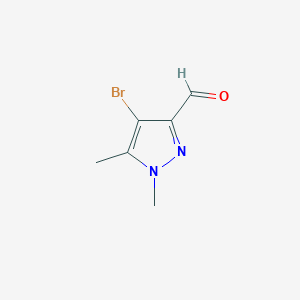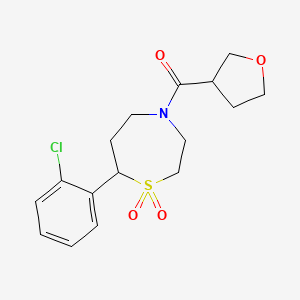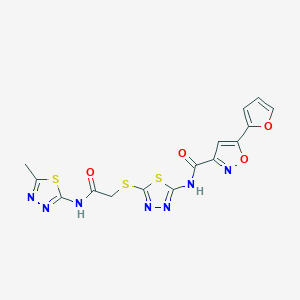![molecular formula C15H11ClN2OS2 B2955313 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 879843-54-6](/img/structure/B2955313.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as CBTA, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CBTA is a thiazole-based compound that has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Building Blocks
Research demonstrates the use of related compounds as electrophilic building blocks for synthesizing fused thiazolo[3,2-a]pyrimidinones. These compounds serve as key intermediates in forming ring-annulated products with potential biological activities, showcasing a synthetic route that leverages the electrophilic properties of chloroacetamide derivatives for ring formation (Janardhan et al., 2014).
Anticancer Agents
There is significant interest in developing compounds with anticancer properties. For instance, derivatives synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited selective cytotoxicity against lung adenocarcinoma cells. These compounds highlight the therapeutic potential of thiazole derivatives in cancer treatment, with specific derivatives showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Anticonvulsant Activity
Research into N-substituted benzothiazole-2-yl acetamide derivatives has shown promising anticonvulsant activities. These studies involve the design, synthesis, and evaluation of such compounds, exploring their potential as anticonvulsant agents through various biological assays. The findings indicate that specific chlorobenzo[d]thiazol derivatives can serve as effective compounds for seizure management, with some showing significant efficacy in animal models (Nath et al., 2021).
Antimicrobial and Antifungal Activities
Compounds incorporating the thiazole moiety, similar to N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, have been evaluated for their antimicrobial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents capable of combating resistant bacterial and fungal strains. The research reveals that specific thiazole derivatives possess potent antimicrobial properties, underscoring their potential application in developing new therapeutic agents (Saravanan et al., 2010).
Optoelectronic and Material Sciences
Investigations into the optoelectronic properties of thiazole-based compounds, including those related to this compound, have highlighted their potential in materials science. These studies focus on the synthesis and characterization of novel compounds for applications in dye-sensitized solar cells, demonstrating their efficiency in light harvesting and energy conversion. Such research paves the way for the development of new materials for photovoltaic applications, emphasizing the versatility of thiazole derivatives in the field of renewable energy (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQFOZJBRHPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)
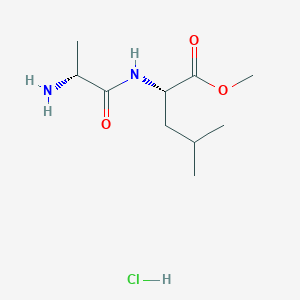
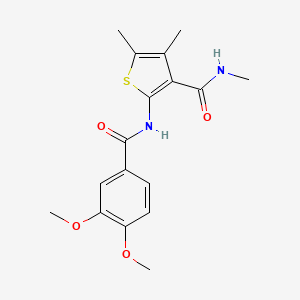

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2955241.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)
